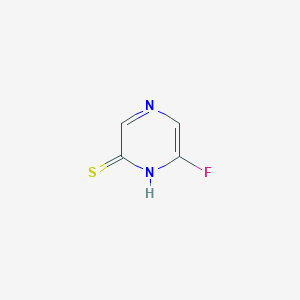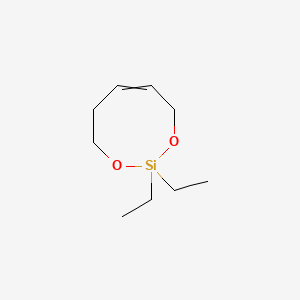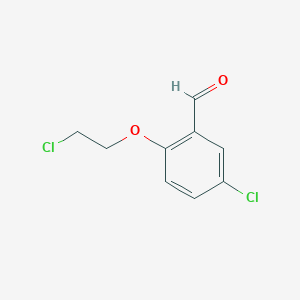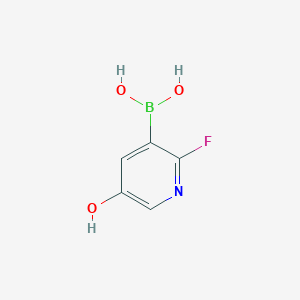
6-Fluoro-1h-pyrazine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1h-pyrazine-2-thione is a heterocyclic compound containing a pyrazine ring substituted with a fluorine atom and a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1h-pyrazine-2-thione typically involves the introduction of a fluorine atom and a thione group into a pyrazine ring. One common method is the nucleophilic substitution reaction where a suitable pyrazine derivative is treated with a fluorinating agent under controlled conditions. The thione group can be introduced via thiolation reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process often includes steps such as halogenation, thiolation, and purification to achieve the desired product with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-1h-pyrazine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding pyrazine-2-thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrazine-2-thiol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1h-pyrazine-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Fluoro-1h-pyrazine-2-thione involves its interaction with specific molecular targets. The fluorine atom and thione group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-1h-pyrazine-2-thione: Similar structure but with a chlorine atom instead of fluorine.
6-Bromo-1h-pyrazine-2-thione: Contains a bromine atom instead of fluorine.
6-Iodo-1h-pyrazine-2-thione: Contains an iodine atom instead of fluorine.
Uniqueness: 6-Fluoro-1h-pyrazine-2-thione is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity. Fluorine’s high electronegativity and small size make it a valuable substituent in medicinal chemistry, often enhancing the biological activity and metabolic stability of compounds.
Eigenschaften
IUPAC Name |
6-fluoro-1H-pyrazine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2S/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLXKLSQHPHGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)C=N1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11758529.png)

![3-Methyl-2-phenylbenzo[f]quinoxaline](/img/structure/B11758538.png)


![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11758557.png)

![6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11758578.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758580.png)
![Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride](/img/structure/B11758581.png)


